

Spectroscopic comparison of 1,5- and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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A Spectroscopic Showdown: 1,5- vs. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

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A detailed spectroscopic comparison of two isomeric dimethyl-1H-pyrazole-4-carbaldehydes provides critical data for researchers in drug discovery and organic synthesis. This guide offers a side-by-side analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The subtle shift of a methyl group from the 1,3- to the 1,5-position in the pyrazole ring of dimethyl-1H-pyrazole-4-carbaldehyde results in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these versatile building blocks in pharmaceutical and materials science research. This guide presents a comprehensive comparison of the spectroscopic properties of **1,5-dimethyl-1H-pyrazole-4-carbaldehyde** and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two isomers, highlighting the differences in their chemical shifts, vibrational frequencies, and fragmentation patterns.

¹H NMR Spectroscopy Data

Table 1: Comparative ¹H NMR Data (ppm)

Proton Assignment	1,5-Dimethyl-1H-pyrazole-4-carbaldehyde	1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Aldehyde-H (CHO)	~9.8-10.0	9.9-10.1
Pyrazole-H (C3-H)	~7.5-8.0	-
Pyrazole-H (C5-H)	-	7.5-8.6
N-CH ₃	~3.8	3.8-4.0
C-CH ₃	~2.5	2.4-2.5

Note: Data for the 1,5-isomer is based on general expectations for similar structures, while data for the 1,3-isomer is from published ranges.

¹³C NMR Spectroscopy Data

Table 2: Comparative ¹³C NMR Data (ppm) in DMSO-d₆

Carbon Assignment	1,5-Dimethyl-1H-pyrazole-4-carbaldehyde	1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
C=O (Aldehyde)	186.3	185-190
C3	151.0	110-160
C4	122.9	110-160
C5	139.5	110-160
N-CH ₃	35.0 (approx.)	10-40
C-CH ₃	13.8	10-40

Note: Specific peak data for the 1,5-isomer is available, while the data for the 1,3-isomer is presented as a range.^[1]

Infrared (IR) Spectroscopy Data

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational Mode	1,5-Dimethyl-1H-pyrazole-4-carbaldehyde	1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
C=O Stretch (Aldehyde)	~1700	1720-1740
C-H Stretch (Aliphatic)	~2850-3000	2850-3000
C=N/C=C Stretch (Aromatic Ring)	~1475-1600	1475-1600

Note: The data represents typical ranges for the indicated functional groups.

Mass Spectrometry Data

Table 4: Comparative Mass Spectrometry Data

Parameter	1,5-Dimethyl-1H-pyrazole-4-carbaldehyde	1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula	C ₆ H ₈ N ₂ O	C ₆ H ₈ N ₂ O
Molecular Weight	124.14 g/mol	124.14 g/mol
Molecular Ion (M ⁺)	m/z 124	m/z 124
Key Fragments	M-29 (loss of CHO)	M-29 (loss of CHO), M-15 (loss of CH ₃)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

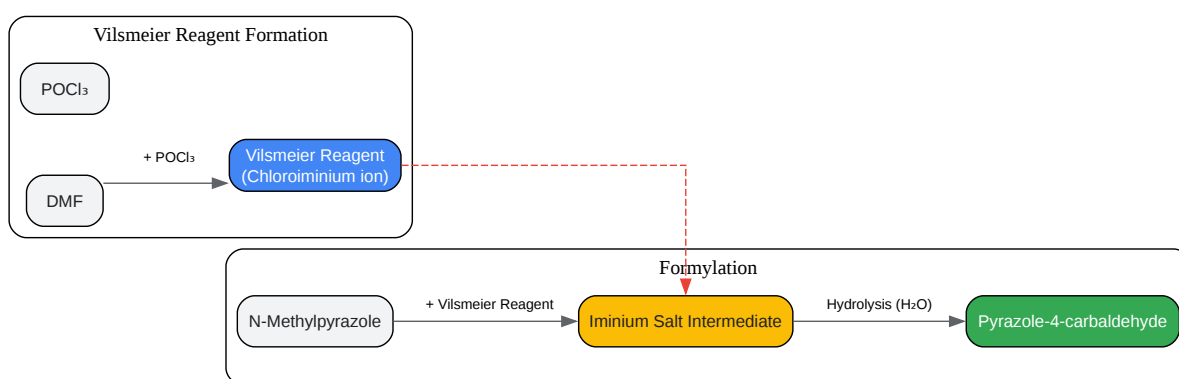
- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Record the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- **Ionization:** Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS to generate molecular ions and fragment ions.
- **Mass Analysis:** Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and its characteristic fragments.

Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including N-methylpyrazoles, to produce the corresponding aldehydes. The reaction involves the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl_3), which then acts as the formylating agent.



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References

- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
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